(R)-5-甲氧基噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

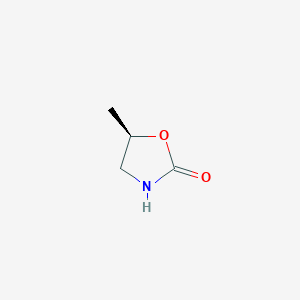

(R)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative, a class of compounds that are of significant interest in organic synthesis due to their utility as synthetic intermediates and chiral auxiliaries. These compounds are known for their roles in asymmetric synthesis and as key intermediates in the production of various pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of oxazolidin-2-one derivatives often involves cyclization reactions and rearrangements. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones is achieved by cyclization of benzyl-N-Boc-(3R)-aminobutanoate followed by rearrangement catalyzed by Sn(OTf)2 . Another approach for the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones involves the formation of N-Boc aziridines, which are then rearranged to oxazolidin-2-ones with high yield and stereoselectivity . Additionally, chiral auxiliary-bearing isocyanides have been used to synthesize strongly fluorescent oxazolidinone derivatives, demonstrating the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxazolidinone ring can influence the molecular conformation and the overall stereochemistry of the compound. For example, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined by X-ray crystallography, highlighting the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

Oxazolidin-2-ones participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of N-methyl amino acids, which are important in the production of natural products . Additionally, oxazolidin-2-ones can be cleaved using potassium trimethylsilanolate, which is useful in the synthesis of compounds like (R)-salmeterol . Electrochemical methods have also been employed to synthesize 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 . Furthermore, oxazolidin-2-ones have been used as chiral auxiliaries in asymmetric synthesis, such as in the production of (-)-Aplysillamide B .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones are influenced by their molecular structure. For instance, the presence of a 5-methyl group can affect the compound's crystalline nature and solubility. The resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization demonstrates the impact of molecular modifications on the physical properties of these compounds . Reactions with amines to form 2-oxazolidinones show the chemical reactivity and potential for further transformation . Structural and conformational studies on oxazolidin-2-one derivatives provide insights into their interactions with biological targets, such as neuronal acetylcholine receptors .

科学研究应用

合成新型折叠体: (R)-5-甲氧基噁唑烷-2-酮已被用于合成寡聚体,如反式-(4S,5R)-4-羧基-5-甲氧基噁唑烷-2-酮。这些寡聚体显示出形成有序结构的潜力,使它们成为一类可以控制肽键形成的新型伪脯氨酸 (Lucarini & Tomasini, 2001)。

抗菌活性: 研究表明,5-甲氧基噁唑烷-2-酮衍生物,如U-100592和U-100766,表现出显著的抗菌活性,特别针对多药耐药的革兰氏阳性细菌 (Brickner et al., 1996)。这突显了该化合物在应对抗生素耐荐性方面的潜力。

治疗真菌瘤: 一种噁唑烷酮衍生物的前药形式已被评估用于治疗由巴西新戈氏菌引起的实验性放线菌瘤,在这一应用中显示出有效性 (Espinoza-González et al., 2008)。

晶体结构分析: 对含有5-甲氧基噁唑烷-2-酮的化合物氨基氢(RS)-[(5-甲基-2-氧代-1,3-噁唑烷-3-基)甲基]膦酸酯的研究提供了关于稳定该化合物晶体结构的氢键三维网络的见解 (Todorov et al., 2009)。

抗菌剂的QSAR研究: 与5-甲氧基噁唑烷-2-酮相关的3-芳基噁唑烷-2-酮抗菌剂已成为定量构效关系(QSAR)研究的对象。这些研究有助于设计新的有效分子,并了解它们对病原体的活性 (Karki & Kulkarni, 2001)。

不对称合成: 该化合物已被用于不对称合成(−)-Aplysillamide B,展示了它作为手性辅助剂用于立体选择性共轭加成的实用性 (Davies et al., 1999)。

发现新型抗菌剂: 研究已经确定4-取代1,2,3-三唑为具有降低对单胺氧化酶A活性的新型噁唑烷酮抗菌剂,展示了5-甲氧基噁唑烷-2-酮衍生物在药物化学中的多功能性 (Reck et al., 2005)。

发现Δ-5脱饱和酶抑制剂: 含有5-甲氧基噁唑烷-2-酮的一类化合物3,5-二苯基-4-甲基-1,3-噁唑烷-2-酮已被发现为有效的Δ-5脱饱和酶抑制剂,可用于治疗代谢性疾病 (Fujimoto et al., 2017)。

属性

IUPAC Name |

(5R)-5-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-methyloxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)